![molecular formula C24H28N4O3S B2366064 azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone CAS No. 1021249-39-7](/img/structure/B2366064.png)
azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
The compound “azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .
Synthesis Analysis
The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, involving an ether-based scaffold and a sulfone-based head group . Further details about the exact molecular structure are not available from the search results.Scientific Research Applications
Potassium Channel Activators
This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. This makes the compound potentially useful in research related to neurological disorders and heart diseases .
Antiviral Agents
Compounds with similar structures have been reported as antiviral agents . While the exact antiviral properties of this compound are not specified, it’s possible that it could have similar applications.
Anti-Tubercular Agents
Again, compounds with similar structures have been used in the development of anti-tubercular agents . This suggests potential applications in the treatment of tuberculosis.
Drug Development
The compound’s structure, which includes a pyrrolidine ring, is commonly used in drug development . Pyrrolidine is a versatile scaffold for creating biologically active compounds, suggesting this compound could be used in the development of new drugs .
Biological Research
The compound’s structure also includes an indole nucleus . Indole derivatives are of wide interest due to their diverse biological and clinical applications, suggesting potential uses in biological research .
Pharmacological Research
The compound’s structure includes a 1H-pyrazolo[3,4-b]pyridine moiety . Compounds with this moiety have been used in pharmacological research, suggesting potential applications in this field .
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound was identified through lead optimization efforts, suggesting it may have favorable adme properties .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific cell type and the physiological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the local concentration of the compound, the presence of other signaling molecules, and the specific physiological conditions within the cell .
Future Directions
properties
IUPAC Name |
azepan-1-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-17-22-20(24(29)27-12-7-2-3-8-13-27)15-21(18-9-5-4-6-10-18)25-23(22)28(26-17)19-11-14-32(30,31)16-19/h4-6,9-10,15,19H,2-3,7-8,11-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLCGRZJTUGEPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCCCCC4)C5CCS(=O)(=O)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone |
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